molecular formula C20H14ClNO2 B5770599 [1-(2-chlorobenzyl)-1H-indol-3-yl](2-furyl)methanone

[1-(2-chlorobenzyl)-1H-indol-3-yl](2-furyl)methanone

Cat. No. B5770599
M. Wt: 335.8 g/mol
InChI Key: NIMITGGTERMEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-chlorobenzyl)-1H-indol-3-yl](2-furyl)methanone, also known as CBR-2, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBR-2 belongs to the family of indole-based compounds and has been studied extensively for its various biological activities.

Mechanism of Action

The exact mechanism of action of [1-(2-chlorobenzyl)-1H-indol-3-yl](2-furyl)methanone is not fully understood. However, it is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines, upregulation of antioxidant enzymes, and modulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(2-chlorobenzyl)-1H-indol-3-yl](2-furyl)methanone is its potential therapeutic applications. It has been found to exhibit a wide range of biological activities and may be useful in the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of [1-(2-chlorobenzyl)-1H-indol-3-yl](2-furyl)methanone. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative disorders.

Synthesis Methods

[1-(2-chlorobenzyl)-1H-indol-3-yl](2-furyl)methanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-furyl ketone with 2-chlorobenzyl bromide in the presence of a base to form the intermediate product, followed by a cyclization reaction using a Lewis acid catalyst to yield the final product.

Scientific Research Applications

[1-(2-chlorobenzyl)-1H-indol-3-yl](2-furyl)methanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]indol-3-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-17-8-3-1-6-14(17)12-22-13-16(15-7-2-4-9-18(15)22)20(23)19-10-5-11-24-19/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMITGGTERMEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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